Cas no 1545012-17-6 (4-(3-fluoropropyl)piperidine)

4-(3-フルオロプロピル)ピペリジンは、有機合成化学において重要な中間体として利用される化合物です。フッ素原子を有するプロピル基がピペリジン環に結合した構造を持ち、高い反応性と選択性を示します。特に医薬品開発分野では、フッ素導入による代謝安定性の向上や生物学的活性の調整が可能です。この化合物は、神経科学関連のリガンド設計やPETイメージング用プローブの合成にも応用されています。その特異的な構造特性から、標的分子の親油性や膜透過性を最適化する際に有用です。

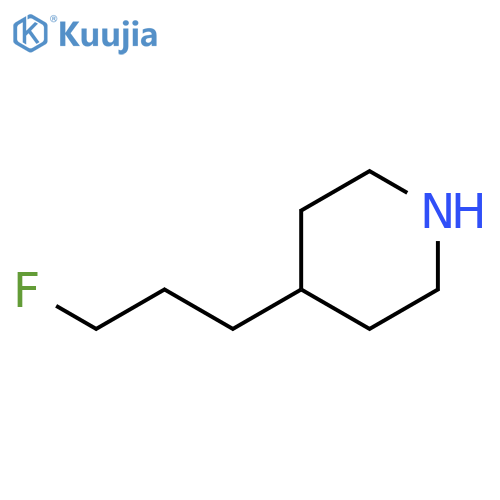

4-(3-fluoropropyl)piperidine structure

商品名:4-(3-fluoropropyl)piperidine

4-(3-fluoropropyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 4-(3-fluoropropyl)piperidine

- Piperidine, 4-(3-fluoropropyl)-

- 1545012-17-6

- EN300-1830904

- SCHEMBL24092965

-

- インチ: 1S/C8H16FN/c9-5-1-2-8-3-6-10-7-4-8/h8,10H,1-7H2

- InChIKey: VCUCMWNVTZMTKX-UHFFFAOYSA-N

- ほほえんだ: N1CCC(CCCF)CC1

計算された属性

- せいみつぶんしりょう: 145.126677677g/mol

- どういたいしつりょう: 145.126677677g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 79.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 密度みつど: 0.896±0.06 g/cm3(Predicted)

- ふってん: 194.0±5.0 °C(Predicted)

- 酸性度係数(pKa): 10.62±0.10(Predicted)

4-(3-fluoropropyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1830904-0.5g |

4-(3-fluoropropyl)piperidine |

1545012-17-6 | 0.5g |

$933.0 | 2023-09-19 | ||

| Enamine | EN300-1830904-10.0g |

4-(3-fluoropropyl)piperidine |

1545012-17-6 | 10g |

$4176.0 | 2023-05-26 | ||

| Enamine | EN300-1830904-0.1g |

4-(3-fluoropropyl)piperidine |

1545012-17-6 | 0.1g |

$855.0 | 2023-09-19 | ||

| Enamine | EN300-1830904-1.0g |

4-(3-fluoropropyl)piperidine |

1545012-17-6 | 1g |

$971.0 | 2023-05-26 | ||

| Enamine | EN300-1830904-2.5g |

4-(3-fluoropropyl)piperidine |

1545012-17-6 | 2.5g |

$1903.0 | 2023-09-19 | ||

| Enamine | EN300-1830904-5g |

4-(3-fluoropropyl)piperidine |

1545012-17-6 | 5g |

$2816.0 | 2023-09-19 | ||

| Enamine | EN300-1830904-0.05g |

4-(3-fluoropropyl)piperidine |

1545012-17-6 | 0.05g |

$816.0 | 2023-09-19 | ||

| Enamine | EN300-1830904-5.0g |

4-(3-fluoropropyl)piperidine |

1545012-17-6 | 5g |

$2816.0 | 2023-05-26 | ||

| Enamine | EN300-1830904-0.25g |

4-(3-fluoropropyl)piperidine |

1545012-17-6 | 0.25g |

$893.0 | 2023-09-19 | ||

| Enamine | EN300-1830904-10g |

4-(3-fluoropropyl)piperidine |

1545012-17-6 | 10g |

$4176.0 | 2023-09-19 |

4-(3-fluoropropyl)piperidine 関連文献

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

1545012-17-6 (4-(3-fluoropropyl)piperidine) 関連製品

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量